molecular formula C19H15BrO4 B11255784 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate

Cat. No.: B11255784
M. Wt: 387.2 g/mol
InChI Key: AERQKAPLXPIFNT-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl propanoate: is a chemical compound with the following properties:

    IUPAC Name: Ethyl 3-(4-bromophenyl)propionate

    Molecular Formula: CHBrO

    Molecular Weight: 243.1 g/mol

    CAS Number: 75567-84-9

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves esterification of 3-(4-bromophenyl)propanoic acid with ethanol (ethyl alcohol). The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:

3-(4-bromophenyl)propanoic acid+EthanolEthyl 3-(4-bromophenyl)propionate+Water\text{3-(4-bromophenyl)propanoic acid} + \text{Ethanol} \rightarrow \text{Ethyl 3-(4-bromophenyl)propionate} + \text{Water} 3-(4-bromophenyl)propanoic acid+Ethanol→Ethyl 3-(4-bromophenyl)propionate+Water

Industrial Production:: Industrial production methods may involve large-scale esterification processes using optimized conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Reactions::

    Ester Hydrolysis: Ethyl 3-(4-bromophenyl)propionate can undergo hydrolysis in the presence of an acid or base to yield 3-(4-bromophenyl)propanoic acid and ethanol.

    Reduction: Reduction of the carbonyl group in the chromenone ring can lead to the corresponding alcohol.

    Substitution: The bromine atom can participate in substitution reactions.

Common Reagents and Conditions::
  • Acid-catalyzed hydrolysis: Use dilute sulfuric acid or hydrochloric acid.
  • Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields 3-(4-bromophenyl)propanoic acid, while reduction produces the alcohol form.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the development of novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related molecules based on structural features and reactivity.

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] propanoate

InChI

InChI=1S/C19H15BrO4/c1-3-17(21)23-14-8-9-16-15(10-14)11(2)18(19(22)24-16)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3

InChI Key

AERQKAPLXPIFNT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br

Origin of Product

United States

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